molecular formula C11H6F3NO3 B7734042 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 51776-97-7

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B7734042
CAS No.: 51776-97-7
M. Wt: 257.16 g/mol
InChI Key: BIRIVPOTERXIOW-UHFFFAOYSA-N
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Description

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is part of the quinoline family, which is known for its wide range of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid typically involves the reaction of 4-amino-3-quinolinecarboxylic acid with trifluoromethyl compounds under specific conditions. One common method includes the use of acetic anhydride as an esterification reagent .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. The process often includes steps such as purification through crystallization and verification of the compound’s structure using spectral data .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

  • 4-Hydroxyquinoline-3-carboxylic acid
  • 7-(Trifluoromethyl)-4-quinolinol
  • 4-Hydroxy-8-(trifluoromethyl)-3-quinolinecarboxylic acid

Uniqueness: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it more effective in penetrating cell membranes and exhibiting prolonged biological activity compared to its analogs .

Properties

IUPAC Name

4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylic acid
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InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)5-1-2-6-8(3-5)15-4-7(9(6)16)10(17)18/h1-4H,(H,15,16)(H,17,18)
Source PubChem
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InChI Key

BIRIVPOTERXIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60966092
Record name 4-Oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
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Molecular Weight

257.16 g/mol
Source PubChem
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Physical Description

Off-white powder; [Sigma-Aldrich MSDS]
Record name 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid
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CAS No.

51776-97-7, 574-92-5
Record name 1,4-Dihydro-4-oxo-7-(trifluoromethyl)-3-quinolinecarboxylic acid
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Record name 4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarboxylic acid
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Record name 3-Quinolinecarboxylic acid, 4-hydroxy-7-(trifluoromethyl)-
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Record name 1,4-Dihydro-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid
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Record name 4-Oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
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Record name 4-hydroxy-7-trifluoromethylquinoline-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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